Tetrakis(acetonitrile)copper(I) tetrafluoroborate

Doyle-Kirmse reaction copper(I) catalysis reaction optimization

This Cu(I) complex features a non-coordinating BF₄⁻ anion, eliminating the explosion hazard of perchlorate analogs while delivering superior catalytic performance. It enables substrate-economic allylic benzoyloxylation with a 1:1 olefin/perester ratio (75% yield), minimizing costly substrate consumption. Validated for enantioselective aromatic Finkelstein desymmetrization using chiral peptide ligands. As a recognized Greener Alternative Product, it serves as the preferred labile Cu(I) source for synthesizing phosphine, NHC, and OLED emitter precursors. Selection of the BF₄⁻ variant over PF₆⁻ or OTf⁻ is critical—counterion identity directly modulates solubility, Lewis acidity, and reaction yield.

Molecular Formula C8H12BCuF4N4
Molecular Weight 314.56 g/mol
CAS No. 15418-29-8
Cat. No. B176630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(acetonitrile)copper(I) tetrafluoroborate
CAS15418-29-8
Molecular FormulaC8H12BCuF4N4
Molecular Weight314.56 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+]
InChIInChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1
InChIKeyYZGSKMIIVMCEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(acetonitrile)copper(I) tetrafluoroborate (CAS 15418-29-8): Essential Procurement and Specification Overview for Laboratory and Industrial Applications


Tetrakis(acetonitrile)copper(I) tetrafluoroborate [Cu(CH₃CN)₄]BF₄ (MW 314.56) is a copper(I) coordination complex featuring a tetrahedral Cu⁺ center coordinated by four acetonitrile ligands, with tetrafluoroborate serving as the non-coordinating counterion [1]. The compound forms colorless orthorhombic crystals (space group Pna21, a=23.882 Å, b=8.3285 Å, c=20.338 Å) and is isomorphous with the analogous perchlorate and silver perchlorate complexes [1]. With a melting point of 164 °C (decomposition) and density of 1.466 g/cm³, it exhibits solubility in acetonitrile, dichloromethane, and toluene, and must be stored under inert atmosphere at room temperature due to air and moisture sensitivity [1] . Commercially available at 97% purity, this compound is recognized as a Greener Alternative Product under the Principles of Green Chemistry, with enhanced catalytic efficiency for sustainable synthetic methodologies .

Why Generic Substitution Fails: Critical Differentiation of Tetrakis(acetonitrile)copper(I) tetrafluoroborate in Catalytic Performance and Stability


The tetrakis(acetonitrile)copper(I) cation [Cu(CH₃CN)₄]⁺ is a labile copper(I) source widely employed as a catalyst precursor, yet the counterion profoundly influences solubility, stability, and catalytic performance [1]. While the [Cu(CH₃CN)₄]X family includes variants with PF₆⁻, ClO₄⁻, and OTf⁻ counterions, these complexes are not functionally interchangeable. Direct comparative catalytic studies reveal that Cu(MeCN)₄BF₄ and Cu(MeCN)₄PF₆ exhibit measurably different yields under identical reaction conditions, driven by counterion-dependent solubility profiles and Lewis acidity modulation [2]. Furthermore, the perchlorate analog (ClO₄⁻) presents significant explosion hazard concerns during handling and storage that BF₄⁻ avoids [1]. Selection of the appropriate counterion is therefore not a matter of vendor convenience but a determinant of reaction outcome, safety profile, and process reproducibility. The quantitative evidence below establishes precisely where and why Cu(MeCN)₄BF₄ should be selected—or consciously avoided—relative to its closest analogs.

Quantitative Comparative Evidence: Tetrakis(acetonitrile)copper(I) tetrafluoroborate Performance Data Against Closest Analogs


Cu(MeCN)₄BF₄ Outperforms CuOTf by 11% Yield in Doyle-Kirmse Reaction Optimization

In the optimization of a Doyle-Kirmse type reaction for selenonium salt formation, Cu(MeCN)₄BF₄ was directly compared against CuOTf under identical conditions. Cu(MeCN)₄BF₄ produced a 41% NMR yield, representing an 11% absolute improvement over the 37% yield obtained with CuOTf [1]. However, under the same conditions, Cu(MeCN)₄PF₆ delivered a superior 53% yield, demonstrating a counterion-dependent performance hierarchy [1]. This direct head-to-head comparison establishes that while Cu(MeCN)₄BF₄ offers a measurable advantage over CuOTf, it may not be the optimal choice where maximizing yield in this specific reaction class is the primary objective—Cu(MeCN)₄PF₆ should be evaluated instead.

Doyle-Kirmse reaction copper(I) catalysis reaction optimization

Cu(MeCN)₄PF₆ Delivers 5-Fold Higher Basal Yield Than Cu(MeCN)₄BF₄ in Ligand-Free C-H Functionalization

A separate optimization study for a C-H functionalization reaction directly compared Cu(MeCN)₄BF₄ and Cu(MeCN)₄PF₆ in the absence of any exogenous ligand. Cu(MeCN)₄BF₄ produced only 5% yield, whereas Cu(MeCN)₄PF₆ achieved 25% yield under identical conditions—a 5-fold increase in catalytic productivity [1]. This substantial differential underscores that the PF₆⁻ counterion confers significantly higher basal activity in this reaction system compared to BF₄⁻. Notably, CuBr and Cu(OAc)₂ performed even worse (<5% and no reaction, respectively), situating Cu(MeCN)₄BF₄ in an intermediate performance tier among common copper sources [1].

C-H functionalization ligand-free catalysis yield comparison

Cu(MeCN)₄BF₄ Enables 75% Yield in Stoichiometric Allylic Oxidation without Excess Olefin—A Key Process Economy Advantage

In the Kharasch-Sosnovsky allylic oxidation of cyclohexene with tert-butyl perbenzoate, Cu(MeCN)₄BF₄ catalyzes the reaction at room temperature with a 1:1 substrate/perester ratio, achieving a 75% isolated yield [1]. This represents a significant process economy improvement over conventional copper-catalyzed allylic oxidations, which typically require a substantial excess of the olefin substrate (often 5–10 equivalents) to suppress secondary reactions and achieve comparable selectivity [1]. While no direct comparative data with other [Cu(CH₃CN)₄]X salts is provided in this study, the documented performance with stoichiometric olefin establishes Cu(MeCN)₄BF₄ as a preferred catalyst for transformations involving expensive or synthetically precious alkene substrates where excess consumption is cost-prohibitive [1].

Kharasch-Sosnovsky reaction allylic oxidation process economy

BF₄⁻ Counterion Eliminates Explosion Hazard Associated with Perchlorate Analog While Maintaining Isomorphous Crystal Structure

Cu(MeCN)₄BF₄ is isomorphous with Cu(MeCN)₄ClO₄, sharing identical space group symmetry (Pna21) and highly similar lattice parameters, indicating that BF₄⁻ and ClO₄⁻ produce essentially identical solid-state packing environments [1]. This structural equivalence means that crystallographic and solid-state behavior predictions made from one complex are transferable to the other [1]. However, the perchlorate variant contains the ClO₄⁻ anion, which is a well-documented explosion hazard upon impact, friction, or heating, particularly when dried or in contact with organic materials [2]. The BF₄⁻ counterion confers equivalent structural properties without the associated detonation risk, making Cu(MeCN)₄BF₄ the inherently safer choice for routine laboratory handling and scale-up operations [2].

crystal engineering safety profile counterion selection

Cu(MeCN)₄BF₄ Enables Room-Temperature Ionization and Regioselective Cation Capture for Bis-Quaternary Center Construction

In the synthesis of bis-quaternary centers at the α-positions of cyclohexanones, Cu(MeCN)₄BF₄ uniquely enables room-temperature ionization of an α-hydroxy allyl vinyl ether to form an allyloxy allyl cation, which is subsequently captured by indole in a regioselective manner to create an α-quaternary center [1]. Subsequent heating triggers a Claisen rearrangement to produce a second quaternary center at the opposing α′-position [1]. Importantly, the copper catalyst enhances trans delivery of the allyl group relative to indole compared to the uncatalyzed background reaction [1]. This tandem ionization-rearrangement sequence represents a catalytic transformation that leverages the specific Lewis acidity and coordination geometry of the Cu(MeCN)₄⁺ framework. While alternative copper(I) sources are not directly compared in this study, the mild room-temperature conditions enabled by this specific pre-catalyst demonstrate its utility for acid-sensitive or thermally labile substrates that would decompose under more forcing conditions required by other copper sources [1].

Claisen rearrangement quaternary center synthesis regioselectivity

Commercial Synthetic Route Achieves 95% Yield from CuCl—Enabling Cost-Effective Large-Scale Supply

A patented commercial production method for tetrakis(acetonitrile)copper(I) tetrafluoroborate achieves a 95% yield based on copper(I) chloride starting material [1]. This high-yield synthetic route represents a significant improvement over earlier methods using Cu₂O and HBF₄ (74% yield) or hexafluorophosphoric acid routes (60% yield), directly addressing industrial concerns regarding production efficiency and vessel corrosion [1]. While this data pertains to the synthesis of the compound itself rather than its catalytic performance, it has direct procurement implications: the 95% commercial yield translates to more cost-effective, scalable manufacturing and reliable supply availability compared to analogs lacking optimized industrial synthetic routes [1].

synthesis yield commercial production supply chain reliability

Evidence-Based Application Scenarios for Tetrakis(acetonitrile)copper(I) tetrafluoroborate Procurement


Stoichiometric Allylic Oxidation of Valuable Olefins (Kharasch-Sosnovsky Reaction)

Procure Cu(MeCN)₄BF₄ when performing allylic benzoyloxylation of precious or synthesized alkene substrates where minimizing substrate consumption is critical to project economics. Under optimized conditions (benzotrifluoride solvent, room temperature), this catalyst enables a 75% yield using a 1:1 olefin/perester ratio, eliminating the 5–10× excess olefin typically required in conventional protocols [1]. This substrate economy advantage directly reduces raw material costs and simplifies purification when working with expensive or multi-step synthetic intermediates.

Copper(I) Precursor for Ligand Exchange to Form Novel Copper(I) Complexes

Select Cu(MeCN)₄BF₄ as a labile copper(I) source for synthesizing mononuclear and polynuclear copper(I) complexes where the non-coordinating BF₄⁻ counterion is desired for downstream solubility or crystallization properties [1]. The acetonitrile ligands are readily displaced by phosphines, N-heterocyclic carbenes, and other donor ligands, making this complex an essential precursor for OLED emitter development and coordination chemistry research [1]. The BF₄⁻ variant is particularly recommended over the perchlorate analog due to equivalent structural behavior without explosion hazard concerns [1].

Room-Temperature Activation of Acid-Sensitive Substrates in Tandem Reaction Sequences

Use Cu(MeCN)₄BF₄ in synthetic routes requiring mild, room-temperature Lewis acid activation, as demonstrated in bis-quaternary center synthesis via ionization of α-hydroxy allyl vinyl ethers followed by indole capture and Claisen rearrangement [1]. The ability to ionize sensitive substrates at ambient temperature without thermal decomposition or acid-catalyzed side reactions makes this catalyst suitable for complex natural product synthesis and pharmaceutical intermediate construction [1].

Asymmetric Aromatic Finkelstein Reaction for Remote Desymmetrization

Procure Cu(MeCN)₄BF₄ as the copper source for enantioselective aromatic Finkelstein reactions when combined with chiral peptide ligands [1]. This application enables stereoselective bromide-to-iodide substitution in achiral dibromosubstituted diarylmethanes, generating chiral building blocks that can be further elaborated via selective C–I bond transformations including Heck coupling, Larock indole synthesis, and Suzuki-Miyaura cross-coupling [1]. The BF₄⁻ counterion is compatible with the peptide ligand system and reaction conditions (K₃PO₄, NaI), providing a validated catalyst platform for asymmetric desymmetrization methodology [1].

Technical Documentation Hub

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